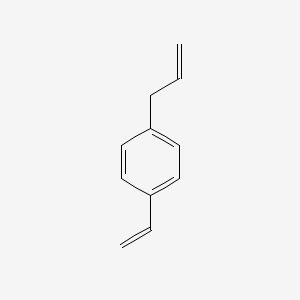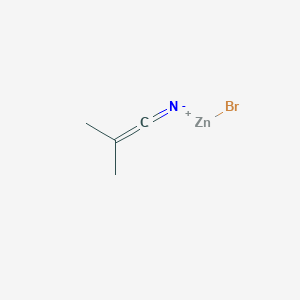
bromozinc(1+);2-methylprop-1-enylideneazanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromozinc(1+);2-methylprop-1-enylideneazanide is a chemical compound with the molecular formula C4H7BrZn This compound is a coordination complex where a bromozinc cation is coordinated to a 2-methylprop-1-enylideneazanide ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bromozinc(1+);2-methylprop-1-enylideneazanide typically involves the reaction of a zinc halide with an appropriate organic ligand. One common method is the reaction of zinc bromide with 2-methylprop-1-enylideneazanide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Bromozinc(1+);2-methylprop-1-enylideneazanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different zinc-containing products.
Substitution: The bromine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and organic by-products, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bromozinc(1+);2-methylprop-1-enylideneazanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of bromozinc(1+);2-methylprop-1-enylideneazanide involves its interaction with various molecular targets. The zinc center can coordinate with different ligands, facilitating various chemical transformations. The pathways involved depend on the specific reactions and conditions, but generally, the compound acts as a Lewis acid, accepting electron pairs from other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromozinc(1+) 2-methylpropan-1-ide: Similar in structure but with different reactivity and applications.
Bromozinc(1+) 2-methyl-2-propen-1-ide: Another related compound with distinct chemical properties.
Uniqueness
Bromozinc(1+);2-methylprop-1-enylideneazanide is unique due to its specific ligand coordination and reactivity profile. Its ability to participate in a wide range of chemical reactions makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
38046-42-3 |
|---|---|
Molekularformel |
C4H6BrNZn |
Molekulargewicht |
213.4 g/mol |
IUPAC-Name |
bromozinc(1+);2-methylprop-1-enylideneazanide |
InChI |
InChI=1S/C4H6N.BrH.Zn/c1-4(2)3-5;;/h1-2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
AJGYQXVHUCWHDV-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C=[N-])C.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


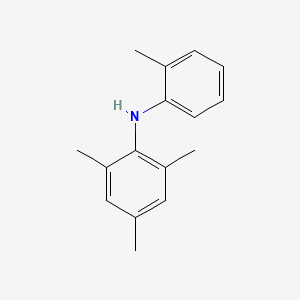


![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
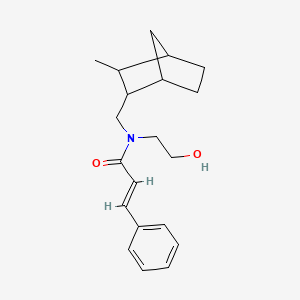
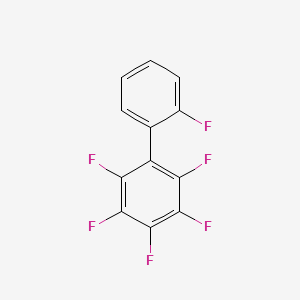
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
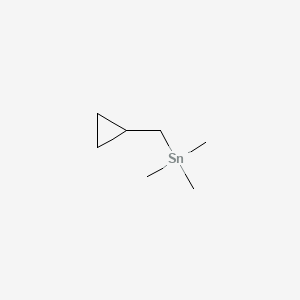

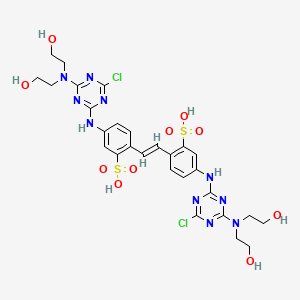
![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)
